

validating the clinical efficacy of Hidrosmina in chronic venous insufficiency through meta-analysis

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Compound of Interest

Compound Name: *Hidrosmina*

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Hidrosmina in Chronic Venous Insufficiency: A Comparative Clinical Efficacy Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a meta-analytical perspective on the clinical efficacy of **Hidrosmina** for the treatment of Chronic Venous Insufficiency (CVI). Drawing from available clinical data, this document compares **Hidrosmina** with other therapeutic alternatives and presents supporting experimental evidence to inform research and development in vascular medicine.

Comparative Efficacy Analysis

While a dedicated meta-analysis focusing exclusively on **Hidrosmina** is not readily available in published literature, existing clinical trials provide valuable data for a comparative assessment of its efficacy. This guide synthesizes findings from key studies to offer a quantitative comparison against placebo and another commonly used flavonoid, Diosmin.

Hidrosmina vs. Placebo

Clinical evidence strongly supports the efficacy of **Hidrosmina** in alleviating the symptoms of CVI compared to placebo. A notable double-blind, placebo-controlled trial demonstrated significant improvements in patients treated with **Hidrosmina**.^{[1][2][3]}

Table 1: Summary of **Hidrosmina** vs. Placebo Clinical Trial Data

Parameter	Hidrosmina (200 mg, 3 times daily)	Placebo	Outcome	Source
Patient Population	30 patients with CVI	27 patients with CVI	-	[1] [2] [3]
Treatment Duration	45 days	45 days	-	[1] [2] [3]
Primary Outcome	Significant reduction in subjective symptoms (pain, leg heaviness)	Minimal improvement	Hidrosmina showed marked superiority in symptom reduction.	[1] [2] [3]
Secondary Outcome	10% reduction in swelling	No significant change	Hidrosmina was effective in reducing edema.	[1] [2] [3]
Adverse Events	1 case of epigastric pain	No adverse events reported	Hidrosmina was generally well- tolerated.	[1] [2] [3]

Hidrosmina vs. Diosmin

A head-to-head comparison between **Hidrosmina** and Diosmin, another widely prescribed venoactive agent, suggests potential advantages for **Hidrosmina** in terms of symptomatic relief, even at a lower dosage.[\[4\]](#)[\[5\]](#)

Table 2: Summary of **Hidrosmina** vs. Diosmin Comparative Clinical Trial Data

Parameter	Hidrosmina	Diosmin	Outcome	Source
Patient Population	10 patients with CVI	10 patients with CVI	-	[4][5]
Treatment Duration	90 days	90 days	-	[4][5]
Primary Outcome	Superior improvement in subjective symptomatology (heaviness, tenderness, cramps, paresthesia)	Less improvement in subjective symptoms	Hidrosmina demonstrated superior clinical efficacy in improving subjective CVI symptoms.	[4][5]
Secondary Outcome	Less pronounced improvement in objective signs (phlebography, skin trophism, edema evolution)	Less pronounced improvement in objective signs	Both treatments showed limited effects on objective measures within the study period.	[4][5]
Adverse Events	No significant adverse reactions reported	Not specified	Hidrosmina was well-tolerated.	[4]

Experimental Protocols

The methodologies employed in the key clinical trials cited provide a framework for understanding the evidence base for **Hidrosmina**'s efficacy.

Protocol: Double-Blind, Placebo-Controlled Trial of Hidrosmina

- Objective: To assess the effectiveness of **Hidrosmina** in patients with CVI of the lower limbs. [1][2][3]

- Study Design: A double-blind, randomized, placebo-controlled trial.[1][2][3]
- Participants: 57 patients with varicose veins, ankle swelling, and symptoms of local pain and leg heaviness were randomly allocated to two groups.[1][2][3]
- Intervention:
 - Treatment Group (n=30): 200 mg of **Hidrosmina** administered in capsules three times daily for 45 days.[1][2][3]
 - Control Group (n=27): Placebo capsules administered three times daily for 45 days.[1][2][3]
- Assessments:
 - Subjective symptoms (pain and leg heaviness) were evaluated using rating scales.[1][2][3]
 - Swelling was assessed by a photographic method.[1][2][3]
- Endpoint: The primary endpoint was the clinical improvement in evaluated parameters compared to placebo.[1][2][3]

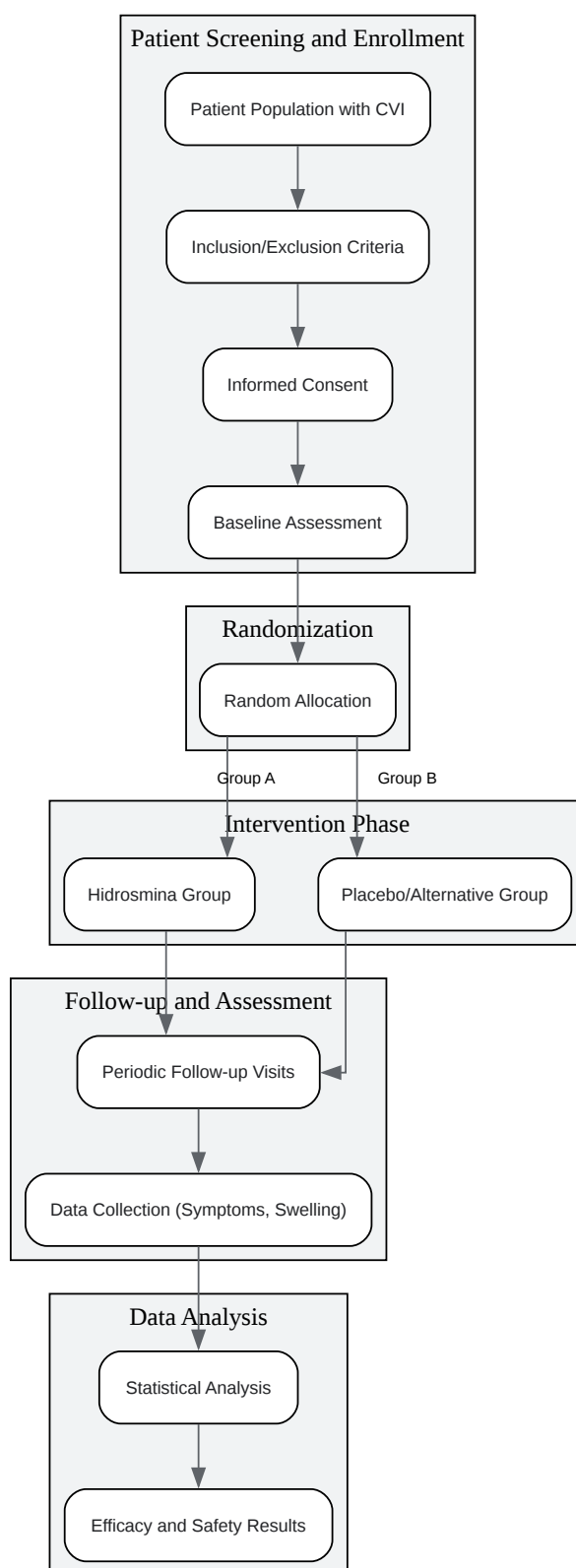
Protocol: Double-Blind Comparative Trial of Hidrosmina vs. Diosmin

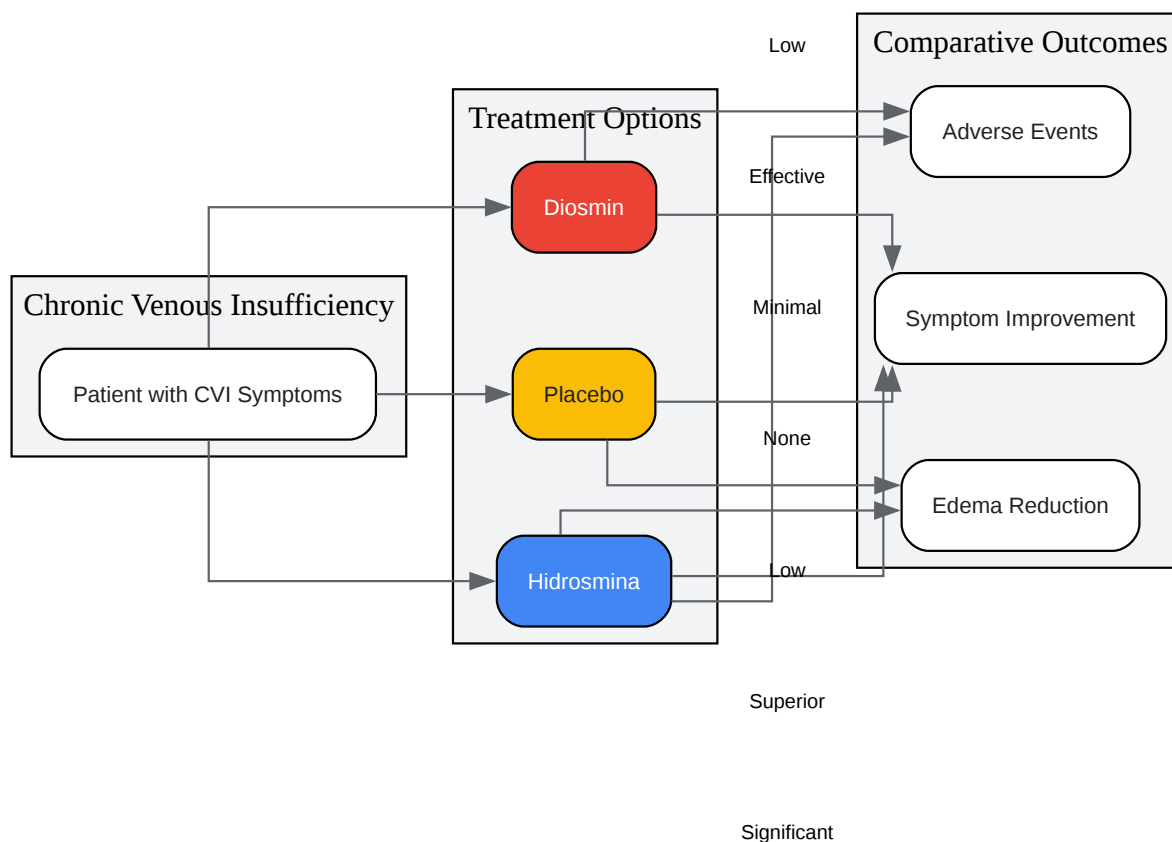
- Objective: To compare the therapeutic efficacy of **Hidrosmina** versus Diosmin in patients with CVI.[4][5]
- Study Design: A controlled, double-blind clinical trial.[4]
- Participants: 20 patients with CVI and varicose symptomatology in the lower limbs were randomly assigned to two treatment groups.[4]
- Intervention:
 - **Hidrosmina** Group (n=10): Dosage was noted to be lower than the Diosmin group.[4][5]
 - Diosmin Group (n=10): Standard dosage.[4]

- Assessments:
 - Clinical examinations and various explorations were performed at baseline and on days 15, 30, 60, and 90.[4]
 - Evaluations included physical examination, phlebography, electrocardiogram, ophthalmological examination, and biochemical analyses.[4]
- Endpoint: The primary endpoint was the comparison of clinical therapeutic efficacy between the two treatments, focusing on both subjective and objective parameters.[4]

Visualizing the Evidence

The following diagrams illustrate the workflow of the clinical validation process and the comparative logic of the treatments.





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